(S)-1-(4-Bromophenyl)-2-azidoethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-azido-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZXBMAYVQBAK-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Azidoalcohols in Stereoselective Transformations
Chiral 1,2-azidoalcohols, the class to which (S)-1-(4-Bromophenyl)-2-azidoethanol belongs, are highly prized intermediates in stereoselective synthesis. Their significance stems primarily from their role as direct precursors to chiral 1,2-amino alcohols, a structural motif prevalent in numerous biologically active compounds and chiral ligands. researchgate.netnih.govrroij.com The azide (B81097) functional group serves as a stable and reliable "masked" amine, which can be unmasked under mild reductive conditions, such as the Staudinger reaction or catalytic hydrogenation, at a late stage in a synthetic sequence. nih.gov
The synthesis of chiral azidoalcohols is itself a showcase of modern stereoselective methods. A primary route involves the regio- and stereoselective ring-opening of enantiopure epoxides with an azide nucleophile, typically sodium azide. researchgate.net This SN2-type reaction proceeds with inversion of configuration, allowing for precise control over the newly formed stereocenter.
Recent advancements have focused on chemo-enzymatic cascades to produce these valuable compounds with high enantiopurity and under environmentally benign conditions. mdpi.com Enzymes, particularly halohydrin dehalogenases (HHDH), have proven exceptionally effective in catalyzing the azidolysis of epoxides, offering remarkable regio- and stereoselectivity that often surpasses traditional chemical methods. rsc.orgresearchgate.net This biocatalytic approach avoids the need for harsh reaction conditions and provides access to enantiopure azidoalcohols from prochiral or racemic starting materials. mdpi.comrsc.org
Beyond their conversion to amino alcohols, the azide and alcohol functionalities can be manipulated in various other stereoselective transformations. The azide can participate in cycloaddition reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form triazoles. nih.gov Furthermore, innovative catalytic systems can transform the azidoalcohol scaffold into entirely different structures. For instance, ruthenium catalysts can convert esters of 1,2-azido alcohols into valuable α-amido ketones through a process involving denitrogenation and intramolecular acyl migration. rsc.org
Table 1: Key Stereoselective Transformations Involving Chiral Azidoalcohols
| Transformation | Reagents/Catalyst | Product Class | Significance |
| Epoxide Ring-Opening | NaN₃, H₂O or Halohydrin Dehalogenase (HHDH) | Chiral 1,2-Azidoalcohol | Establishes the core stereochemistry from a chiral epoxide. researchgate.netmdpi.com |
| Azide Reduction | H₂, Pd/C or PPh₃ (Staudinger) | Chiral 1,2-Amino Alcohol | Unmasks the amine functionality, a key step in many syntheses. nih.gov |
| Amide Formation | Ru-catalyst on azidoalcohol esters | α-Amido Ketone | Novel rearrangement providing access to complex ketones. rsc.org |
| Cycloaddition | Alkynes, Cu(I) or Ru(II) catalyst | Chiral Triazole | Construction of important heterocyclic scaffolds. nih.gov |
Retrosynthetic Context of S 1 4 Bromophenyl 2 Azidoethanol in Complex Molecule Construction
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. In this context, (S)-1-(4-Bromophenyl)-2-azidoethanol is a valuable chiral building block that allows for key strategic disconnections.
The most prominent retrosynthetic application of this compound is as a synthon for a chiral β-amino alcohol. mdpi.comnih.gov When a complex target molecule contains a 1-aryl-2-aminoethanol fragment with (S)-stereochemistry, a primary retrosynthetic disconnection involves converting the amine to an azide (B81097), leading directly back to this compound. This simplifies the target by replacing a potentially reactive primary amine with a stable and protected precursor.
A further disconnection of the azidoalcohol itself reveals its own synthetic origins. The 1,2-relationship between the hydroxyl and azide groups points strongly to an epoxide precursor. Therefore, this compound can be retrosynthetically disconnected to (S)-4-bromostyrene oxide and an azide source. This highlights a key synthetic strategy: the asymmetric epoxidation of 4-bromostyrene (B1200502) followed by stereospecific ring-opening. researchgate.net
The presence of the 4-bromophenyl moiety is of critical strategic importance. The carbon-bromine bond serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows the aromatic core of the molecule to be elaborated late in the synthesis, providing a convergent and flexible approach to a diverse range of complex targets, including potential pharmaceutical agents. ijcce.ac.ir Thus, the molecule provides not just a stereocenter and a masked amine, but also a latent site for significant molecular diversification.
Current Research Landscape and Future Trajectory
Asymmetric Synthesis Approaches to Chiral Azidoalcohols
The direct and efficient synthesis of chiral molecules is a central goal of modern organic chemistry. For a target molecule like this compound, several asymmetric strategies can be employed, including biocatalytic reductions, stereoselective ring-opening of epoxides, and kinetic resolution of a racemic mixture.
Biocatalytic Reductions of Corresponding Azidoarylethanones
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to the high stereoselectivity often exhibited by enzymes. The asymmetric reduction of a prochiral ketone, such as 2-azido-1-(4-bromophenyl)ethanone, offers a direct route to the desired chiral azidoalcohol. Various microorganisms and isolated enzymes have been shown to be effective for this transformation.
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are frequently employed for the stereoselective reduction of α-azido ketones. researchgate.netresearchgate.net These systems contain a variety of reductases that can exhibit high enantioselectivity. For instance, the reduction of 2-azido-1-arylethanones using baker's yeast typically yields the corresponding (R)-azidoalcohols. researchgate.net Other yeast species, such as Rhodotorula mucilaginosa, have also been successfully used for the stereospecific reduction of α-azido ketones, affording the corresponding chiral alcohols in excellent yields and enantioselectivities. mdpi.comresearchgate.net
In addition to whole-cell systems, isolated enzymes provide a more controlled and often more selective approach. Carbonyl reductases from various sources, such as Candida magnoliae (CMCR) and alcohol dehydrogenases from Saccharomyces cerevisiae, have been used for the synthesis of both enantiomers of 2-azido-1-arylethanols with excellent optical purity through the enzymatic reduction of the corresponding α-azidoacetophenone derivatives. nih.govacs.orgfigshare.com The choice of enzyme and reaction conditions can be tuned to favor the formation of either the (S) or (R) enantiomer.
| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Saccharomyces cerevisiae (Baker's Yeast) | (R) | >90 | >99 |
| Rhodotorula mucilaginosa | (S) | 85-95 | >99 |
| Candida magnoliae Carbonyl Reductase (CMCR) | (S) | >95 | >99 |
Regio- and Stereoselective Ring-Opening of Chiral Epoxides with Azide Nucleophiles
An alternative and widely used strategy for the synthesis of chiral β-azidoalcohols is the nucleophilic ring-opening of a chiral epoxide. This method relies on the availability of enantiomerically pure epoxides, which can be prepared through various asymmetric epoxidation methods. For the synthesis of this compound, the corresponding (R)-4-bromostyrene oxide would be the required starting material.
The reaction involves the attack of an azide nucleophile, typically from sodium azide, at one of the electrophilic carbons of the epoxide ring. The regioselectivity of this reaction is a critical aspect. In the case of styrene (B11656) oxide derivatives, the attack can occur at either the benzylic (α) or the terminal (β) position. Generally, under neutral or basic conditions, the azide ion attacks the less sterically hindered terminal carbon in an SN2 fashion, leading to the formation of the 2-azido-1-arylethanol. nih.govresearchgate.net This reaction proceeds with inversion of configuration at the stereocenter.
The use of halohydrin dehalogenases (HHDHs) has also been explored for the azidolysis of epoxides. rsc.orgd-nb.infonih.gov These enzymes can catalyze the ring-opening of epoxides with various nucleophiles, including azide, often with high regioselectivity and enantioselectivity. researchgate.netnih.gov The choice of the specific HHDH enzyme can influence which enantiomer of the epoxide reacts and the regioselectivity of the azide attack.
| Reagents and Conditions | Product | Regioselectivity (α:β) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| NaN3, H2O, 70°C | This compound | >95:5 (β-attack) | ~90 | >99 |
| NaN3, Halohydrin Dehalogenase (HheC) | This compound | Highly regioselective for β-attack | Good to Excellent | >99 |
Enantioselective Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols via enantioselective transesterification. researchgate.netnih.govresearchgate.net In this process, a racemic mixture of 1-(4-bromophenyl)-2-azidoethanol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one of the enantiomers, leaving the other enantiomer unreacted.
Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), is a commonly used and highly effective biocatalyst for such resolutions. d-nb.infonih.govfrontiersin.orgresearchgate.net Typically, CALB preferentially acylates the (R)-enantiomer of secondary alcohols, which would allow for the isolation of the unreacted this compound with high enantiomeric purity. The success of the resolution depends on the enantioselectivity of the enzyme, which is often very high.
| Enzyme | Acyl Donor | Solvent | Recovered Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | This compound | ~45 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Diisopropyl Ether | This compound | ~48 | >98 |
In addition to enzymatic methods, metal-based catalysts can also be employed for the kinetic resolution of racemic alcohols. Oxidative kinetic resolution involves the enantioselective oxidation of one enantiomer of the alcohol to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity.
A notable example is the palladium-catalyzed oxidative kinetic resolution of secondary alcohols. nih.gov This methodology has been successfully applied to racemic 2-azido-1-arylethanols using a chiral palladium complex. The catalyst system typically consists of a palladium(II) source, such as Pd(nbd)Cl₂, and a chiral ligand, like (-)-sparteine, with molecular oxygen or air serving as the terminal oxidant. caltech.edu This process can provide access to enantioenriched β-azidoalcohols with high selectivity. nih.govcaltech.edu
| Catalyst System | Oxidant | Solvent | Recovered Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Pd(nbd)Cl2 / (-)-Sparteine | O2 (1 atm) | Toluene | This compound | ~40-45 | >95 |
Broader Synthetic Strategies for Azidoalcohol Scaffolds
Beyond the specific asymmetric methods targeting the final chiral azidoalcohol, there are broader synthetic strategies that provide access to the azidoalcohol scaffold, which can then be subjected to resolution or further manipulation.
One fundamental approach involves the synthesis of the precursor α-azido ketone, 2-azido-1-(4-bromophenyl)ethanone. This intermediate can be prepared from the corresponding α-bromo ketone, 2-bromo-1-(4-bromophenyl)ethanone, through nucleophilic substitution with an azide source, such as sodium azide. The resulting α-azido ketone can then be reduced using either chiral or achiral reducing agents to afford the desired azidoalcohol. The use of achiral reducing agents like sodium borohydride (B1222165) would produce the racemic azidoalcohol, which could then be resolved using the kinetic resolution methods described previously.
Another general strategy for the synthesis of azidoalcohols is the direct conversion of diols to azidoalcohols. This can be achieved through the selective activation of one of the hydroxyl groups, for example, by sulfonation, followed by nucleophilic displacement with azide. Alternatively, methods for the direct conversion of alcohols to azides have been developed, which could potentially be applied to a diol system. For instance, the use of reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) allows for the direct azidation of alcohols under mild conditions. organic-chemistry.org
Azidation Reactions from Halogenated Precursors
The synthesis of this compound from halogenated precursors typically proceeds through a two-step sequence involving the formation of a chiral epoxide intermediate, (S)-4-bromostyrene oxide, followed by its regioselective ring-opening with an azide nucleophile. The halogenated precursor is often a halohydrin, such as (S)-2-bromo-1-(4-bromophenyl)ethanol, which can be cyclized to the corresponding epoxide.
The crucial step in this sequence is the stereoselective ring-opening of the epoxide. The reaction of an aryl-substituted epoxide, like 4-bromostyrene (B1200502) oxide, with sodium azide generally results in the nucleophilic attack at the benzylic carbon (α-position). This regioselectivity is attributed to the electronic stabilization of the transition state by the adjacent phenyl ring. The reaction proceeds via an SN2 mechanism, which leads to an inversion of configuration at the stereocenter. Therefore, to obtain this compound, the starting epoxide must be the (R)-enantiomer, (R)-4-bromostyrene oxide.
The general transformation is depicted in the following scheme:
Scheme 1: Synthesis of this compound from (R)-4-bromostyrene oxide.
A variety of conditions can be employed for the azidolysis of epoxides. Common azide sources include sodium azide (NaN3) and trimethylsilyl (B98337) azide (TMSN3). The reaction is often carried out in a protic solvent mixture, such as acetonitrile-water, or in the presence of a Lewis acid to activate the epoxide ring. acs.org The pH of the reaction medium can also influence the rate and regioselectivity of the ring-opening. rsc.org
Detailed research findings for the regioselective azide-opening of styrene oxide, a closely related substrate, are presented in the table below, highlighting the preference for the formation of the α-azido alcohol.
| Epoxide | Azide Source | Solvent System | α/β Regioselectivity | Conversion (%) | Reference |
| Styrene Oxide | Sodium Azide | Acetonitrile-Water (1:1) | ~4 | ~90 | acs.org |
| Styrene Oxide | Sodium Azide | t-Butyl acetate-Water with Tween80 | 9.5 | 27 | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
One-Step Azidoalcohol Synthesis from Alkenes via Oxidative Azidation
A more direct and efficient approach to this compound is the one-step asymmetric azidohydroxylation of the corresponding alkene, 4-bromostyrene. This method avoids the isolation of the epoxide intermediate. A notable example of this is a chemoenzymatic cascade reaction. rsc.orgrsc.org
This cascade process utilizes a two-component flavoprotein styrene monooxygenase (SMO) for the enantioselective epoxidation of 4-bromostyrene to (S)-4-bromostyrene oxide. rsc.org The StyA component of the enzyme, in the presence of a nicotinamide (B372718) coenzyme biomimetic as a reductant, facilitates this highly selective oxidation. rsc.org The in situ generated chiral epoxide is then subjected to regioselective ring-opening by sodium azide, yielding the desired this compound. rsc.orgrsc.org
Scheme 2: One-step chemoenzymatic synthesis of this compound.
This chemoenzymatic approach offers excellent control over both stereoselectivity and regioselectivity. The enzymatic epoxidation of 4-bromostyrene has been shown to produce the (S)-epoxide with a high enantiomeric excess (ee) of 96%. rsc.orgrsc.org The subsequent nucleophilic attack by the azide ion occurs preferentially at the benzylic carbon, leading to the formation of the α-azido alcohol, this compound, with high fidelity. rsc.org
The table below summarizes the key findings of this one-step oxidative azidation process.
| Alkene Substrate | Enzyme System | Key Reagents | Product | Enantiomeric Excess (ee) of Epoxide | Conversion (%) | Reference |
| 4-Bromostyrene | Styrene Monooxygenase (StyA) | BNAH, FAD, NaN3 | This compound | 96% (S) | >99 | rsc.orgrsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Reduction of the Azido (B1232118) Moiety to Amino Functionalities
The conversion of the azido group to a primary amine is a fundamental transformation, yielding the chiral 1,2-amino alcohol, (S)-2-amino-1-(4-bromophenyl)ethanol. This product is a valuable synthon in asymmetric synthesis and medicinal chemistry. Several reductive methods are employed to achieve this conversion with high efficiency and chemoselectivity.
The Staudinger reaction is a mild and efficient method for reducing azides to amines, making it particularly useful for substrates with sensitive functional groups. organic-chemistry.orgorganicchemistrytutor.com The reaction proceeds in two stages: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the expulsion of nitrogen gas. organic-chemistry.orgwikipedia.org In the second step, this intermediate is hydrolyzed to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgyoutube.com
Table 1: Staudinger Reaction for Azide Reduction
| Reagent | Intermediate | Byproduct | Key Features |
|---|
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of azides. researchgate.net This process typically involves treating the azido compound with hydrogen gas in the presence of a metal catalyst. bris.ac.uk Common catalysts include palladium on carbon (Pd/C) and platinum dioxide (PtO₂). researchgate.net
For a substrate like this compound, catalytic hydrogenation offers a direct route to the corresponding 1,2-amino alcohol. The reaction is generally high-yielding and produces only gaseous nitrogen as a byproduct, simplifying product isolation. A key consideration is chemoselectivity; standard Pd/C hydrogenation can sometimes lead to the hydrogenolysis of other sensitive groups, such as benzyl (B1604629) ethers or even the carbon-bromine bond in the aryl ring under harsh conditions. bris.ac.uk However, catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) have been shown to be highly selective for azide reduction in the presence of hydrogenolysis-labile protecting groups. researchgate.netbris.ac.uk Transfer hydrogenation, using a hydrogen donor like formic acid in conjunction with a palladium catalyst, also provides a safe and effective alternative to using hydrogen gas directly. rsc.org
Table 2: Common Catalysts for Azide Hydrogenation
| Catalyst | Hydrogen Source | Advantages | Potential Issues |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, HCOOH, etc. | High efficiency, clean reaction. researchgate.net | Potential for dehalogenation or hydrogenolysis of other groups. bris.ac.uk |
| Platinum Dioxide (PtO₂) | H₂ gas | Effective for many substrates. researchgate.net | Can be less chemoselective than other catalysts. |
Beyond the Staudinger reaction and catalytic hydrogenation, other reductive methods can be employed to convert this compound to its corresponding amine. Metal hydride reagents are powerful reducing agents capable of this transformation. researchgate.net Lithium aluminum hydride (LiAlH₄) is highly effective at reducing azides to primary amines. youtube.comyoutube.com The mechanism involves the nucleophilic attack of a hydride ion on the azide moiety. stackexchange.com However, LiAlH₄ is a very strong and non-selective reducing agent, which could potentially react with other functional groups.
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive towards azides on its own. organic-chemistry.org However, its reactivity can be enhanced by additives. For example, the NaBH₄/NiCl₂ system can create an in-situ nickel boride catalyst that readily reduces azides. organic-chemistry.org Similarly, using NaBH₄ in the presence of copper salts can facilitate the reduction. reddit.com These modified borohydride systems offer greater chemoselectivity compared to LiAlH₄. tandfonline.com
Table 3: Comparison of Alternative Reductive Agents
| Reagent/System | Reactivity | Selectivity |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High | Low (can reduce other groups) youtube.com |
| Sodium Borohydride (NaBH₄) | Low (requires catalyst) | High (with appropriate catalyst) organic-chemistry.org |
| NaBH₄ with NiCl₂ or Cu(II) salts | High | Good chemoselectivity organic-chemistry.orgreddit.com |
Cycloaddition Reactions and Heterocycle Formation
The azide functionality in this compound is a 1,3-dipole, making it an excellent participant in cycloaddition reactions. These reactions are powerful tools for constructing five-membered nitrogen-containing heterocycles, such as 1,2,3-triazoles, which are prevalent in medicinal chemistry and materials science. nih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is known for its reliability, mild conditions, and tolerance of a wide variety of functional groups. nih.gov
In this reaction, this compound can be coupled with a diverse range of terminal alkynes. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org The resulting products are chiral triazole-containing alcohols, which are valuable scaffolds for drug discovery and chiral ligand development. globethesis.com The reaction's high efficiency and modularity allow for the rapid generation of libraries of these complex molecules. mdpi.com
Table 4: Key Components of the CuAAC Reaction
| Component | Role | Common Examples |
|---|---|---|
| Azide | 1,3-Dipole | This compound |
| Alkyne | Dipolarophile | Phenylacetylene, Propargyl alcohol |
| Copper(I) Catalyst | Activates the alkyne | CuI, or CuSO₄/Sodium Ascorbate wikipedia.org |
The functional groups in this compound can be leveraged to construct chiral heterocyclic scaffolds through intramolecular reactions. For example, 1,2-azido alcohols are precursors for the synthesis of chiral oxazolines. nih.gov While this often involves first reducing the azide to an amine followed by cyclization with a carboxylic acid derivative, direct pathways from azides have also been explored.
Another powerful transformation is the intramolecular cyclization of an azide onto a suitably positioned reactive group. For instance, if the hydroxyl group is converted into a derivative containing an isocyanide, an intramolecular reaction between the azide and isocyanide can be triggered to form complex nitrogenated heterocycles like tetrazoles. nih.gov Additionally, the azide can participate in reactions like the Curtius rearrangement under certain conditions. If the adjacent alcohol is first oxidized to a carboxylic acid, subsequent activation and reaction with an azide source can lead to an acyl azide. This intermediate can then rearrange and cyclize to form chiral oxazolidinones, valuable heterocyclic motifs in asymmetric synthesis. mdpi.com These intramolecular strategies provide elegant pathways to stereochemically defined cyclic structures from the parent azido alcohol.
Formation of Benzotriazoles via [3+2] Cycloaddition
The azide functional group in this compound can participate in 1,3-dipolar cycloaddition reactions. A significant application of this reactivity is the synthesis of substituted benzotriazoles through a [3+2] cycloaddition with benzynes. organic-chemistry.orgnih.gov This reaction, often considered a variant of "click chemistry," provides a modular and efficient route to these valuable heterocyclic scaffolds. organic-chemistry.orgfu-berlin.de
The process typically involves the in situ generation of highly reactive benzyne (B1209423) intermediates. A common and mild method for generating benzynes is the fluoride-promoted ortho-elimination of o-(trimethylsilyl)aryl triflates. nih.gov The reaction proceeds under metal-free conditions, and the cycloaddition of the azide to the benzyne is rapid. organic-chemistry.orgresearchgate.net This methodology is known to tolerate a wide array of functional groups, including the hydroxyl group present in this compound. organic-chemistry.orgfu-berlin.de
The general reaction scheme is as follows: this compound reacts with an in situ generated benzyne, leading to the formation of a 1-substituted benzotriazole. The substitution pattern of the final product is determined by the specific benzyne precursor used.
Table 1: Representative [3+2] Cycloaddition Reactions for Benzotriazole Synthesis This table illustrates potential reactions based on established methodologies for azides.
| Benzyne Precursor | Fluoride Source | Resulting Benzotriazole Product | Expected Yield Range |
|---|---|---|---|
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium Fluoride (CsF) | 1-((S)-2-(4-Bromophenyl)-2-hydroxyethyl)-1H-benzo[d] organic-chemistry.orgnih.govlumenlearning.comtriazole | Good to Excellent |
| 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium Fluoride (CsF) | 1-((S)-2-(4-Bromophenyl)-2-hydroxyethyl)-5,6-difluoro-1H-benzo[d] organic-chemistry.orgnih.govlumenlearning.comtriazole | Good |
| 2-(Trimethylsilyl)naphthalen-1-yl trifluoromethanesulfonate | Tetrabutylammonium triphenyldifluorosilicate (TBAT) | 1-((S)-2-(4-Bromophenyl)-2-hydroxyethyl)-1H-naphtho[1,2-d] organic-chemistry.orgnih.govlumenlearning.comtriazole | Moderate to Good |
Schmidt Reaction Variations Involving Azidoalcohols for Oxazoline (B21484) and Dihydro-oxazine Formation
The presence of both an azide and a hydroxyl group in a 1,2-relationship allows this compound to undergo intramolecular reactions to form heterocyclic systems like oxazolines. One such transformation is a variation of the Schmidt reaction. In this context, the azidoalcohol can react with an aldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to yield substituted oxazoline derivatives. u-szeged.hu
The reaction is initiated by the Lewis acid activating the aldehyde, which is then attacked by the hydroxyl group of the azidoalcohol. The subsequent intramolecular rearrangement involves the azide group, leading to the expulsion of nitrogen gas and the formation of the five-membered oxazoline ring. u-szeged.hu This method is noted as a less common approach for oxazoline synthesis but is applicable to 1,2-hydroxyazide substrates. orgsyn.org
Table 2: Potential Oxazoline Formation via Schmidt Reaction Variation Illustrative examples of how this compound could react with various aldehydes.
| Aldehyde Reactant | Lewis Acid Catalyst | Potential Oxazoline Product |
|---|---|---|
| Benzaldehyde | BF₃·OEt₂ | (S)-4-(4-Bromobenzyl)-2-phenyl-4,5-dihydrooxazole |
| 4-Chlorobenzaldehyde | BF₃·OEt₂ | (S)-4-(4-Bromobenzyl)-2-(4-chlorophenyl)-4,5-dihydrooxazole |
| Acetaldehyde | BF₃·OEt₂ | (S)-4-(4-Bromobenzyl)-2-methyl-4,5-dihydrooxazole |
Nucleophilic Substitution and Derivatization at the Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for nucleophilic substitution and derivatization. While hydroxide (B78521) is a poor leaving group, the hydroxyl moiety can be converted into a more effective one, such as a sulfonate ester (tosylate or mesylate) or a phosphite (B83602) ester, facilitating subsequent nucleophilic substitution (Sₙ2) reactions. csbsju.edu This conversion allows for the introduction of a wide range of other functional groups at this position.
Alternatively, the hydroxyl group can act as a nucleophile itself, reacting with electrophiles to form esters or ethers. Esterification is commonly achieved through reaction with acyl chlorides or anhydrides. researchgate.net Such derivatization is often employed to modify the compound's properties or for analytical purposes, such as enhancing detection in liquid chromatography. rsc.orgunomaha.edu
Table 3: Examples of Derivatization at the Hydroxyl Group
| Reagent | Reaction Type | Resulting Functional Group | Product Name |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Sulfonation | Tosylate | (S)-1-(4-Bromophenyl)-2-azidoethyl 4-methylbenzenesulfonate |
| Acetyl chloride | Esterification (Acetylation) | Acetate Ester | (S)-1-(4-Bromophenyl)-2-azidoethyl acetate |
| Acetic Anhydride | Esterification (Acetylation) | Acetate Ester | (S)-1-(4-Bromophenyl)-2-azidoethyl acetate |
| Dansyl chloride | Sulfonylation | Dansyl Ester | (S)-1-(4-Bromophenyl)-2-azidoethyl 5-(dimethylamino)naphthalene-1-sulfonate |
Electrophilic Aromatic Substitution on the 4-Bromophenyl Moiety
The 4-bromophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromo group and the 1-(2-azido-1-hydroxyethyl) group.
The mechanism of EAS involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. lumenlearning.commasterorganicchemistry.com The stability of this intermediate determines the position of attack.
Since the para position relative to the alkyl group is occupied by bromine, and vice-versa, electrophilic attack will be directed to the positions ortho to each substituent. The available positions on the ring are C2, C3, C5, and C6 (where C1 is the carbon bearing the side chain).
Positions C2 and C6 are ortho to the 1-(2-azido-1-hydroxyethyl) group and meta to the bromo group.
Positions C3 and C5 are meta to the 1-(2-azido-1-hydroxyethyl) group and ortho to the bromo group.
Given that both are ortho, para-directors, substitution is expected to occur at all four available positions, leading to a mixture of isomers. Steric hindrance from the bulky side chain may slightly disfavor substitution at the C2 and C6 positions.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | (S)-1-(4-Bromo-3-nitrophenyl)-2-azidoethanol | (S)-1-(4-Bromo-2-nitrophenyl)-2-azidoethanol |
| Bromination (Br₂/FeBr₃) | Br⁺ | (S)-1-(2,4-Dibromophenyl)-2-azidoethanol | (S)-1-(3,4-Dibromophenyl)-2-azidoethanol |
| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | CH₃CO⁺ | (S)-1-(3-Acetyl-4-bromophenyl)-2-azidoethanol | (S)-1-(2-Acetyl-4-bromophenyl)-2-azidoethanol |
Applications of S 1 4 Bromophenyl 2 Azidoethanol in Advanced Organic Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
The synthesis of natural products often relies on the use of enantiomerically pure building blocks to construct complex stereochemical architectures. Chiral synthons containing halogenated aromatic rings are particularly valuable, as they are precursors to a variety of naturally occurring bromophenols and other related compounds. nih.gov While direct application of (S)-1-(4-Bromophenyl)-2-azidoethanol in the total synthesis of a specific natural product is not extensively documented in publicly available literature, its structural motifs suggest significant potential.
The compound serves as a source of chirality, providing a defined stereocenter that can guide subsequent stereoselective transformations. The bromophenyl group is a common feature in marine natural products, many of which exhibit interesting biological activities. nih.govnih.gov Furthermore, the vicinal amino alcohol functionality (unmasked from the azide) is a key structural element in numerous alkaloids and other nitrogen-containing natural products. The synthetic utility of this compound lies in its ability to introduce these three key features—chirality, a brominated aryl group, and a nitrogen handle—in a single, well-defined molecular package.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The chiral 1-aryl-2-aminoethanol skeleton is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. This compound is a direct precursor to this scaffold, with the azide (B81097) group serving as a stable and versatile masked equivalent of a primary amine. Chiral amino alcohols are recognized as prevalent synthons for bioactive compounds and pharmaceuticals. nih.govarborpharmchem.com
The value of the bromophenyl ethanol (B145695) core is well-established. For instance, structurally related compounds such as (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol serve as key chiral intermediates in the synthesis of potential anti-Alzheimer's drugs. mdpi.com Patents have also identified chiral haloalcohols like [S]-1-(4-bromophenyl)-1-ethanol as novel intermediates of high enantiomeric purity for producing pharmaceutical agents. google.com The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling), allowing for the introduction of molecular complexity and the fine-tuning of pharmacological properties. The reduction of the azide to an amine yields the corresponding amino alcohol, a crucial intermediate for a wide range of biologically active molecules, including agonists, antagonists, and enzyme inhibitors.
| Chiral Intermediate Scaffold | Potential Therapeutic Area | Key Structural Features | Reference |
|---|---|---|---|
| (S)-1-(Bromophenyl)ethanol | General Pharmaceutical Agents | Chiral secondary alcohol, Brominated aryl ring | google.com |
| (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol | Anti-Alzheimer's Drugs | Chiral alcohol, Multi-halogenated phenyl group | mdpi.com |
| (S)-2-Chloro-1-(3-chlorophenyl)ethanol | Anticancer (IGF-1R inhibitors) | Chiral alcohol, Dichlorinated phenyl group | mdpi.com |
| Chiral α-amino alcohols | General Bioactive Molecules | Vicinal amino alcohol functionality | nih.gov |
Contributions to Asymmetric Catalysis and Chiral Ligand Design
The development of new chiral ligands is a cornerstone of asymmetric catalysis. mdpi.com Chiral β-amino alcohols are among the most successful and widely used precursors for the synthesis of effective ligands for a variety of metal-catalyzed enantioselective reactions. rsc.org this compound is a valuable precursor in this field, as the straightforward and high-yielding reduction of its azide group provides access to the enantiopure β-amino alcohol, (S)-2-amino-1-(4-bromophenyl)ethanol.
This resulting amino alcohol can be readily derivatized to generate a diverse range of ligands. For example:
N-Alkylation or N-Arylation: Modification of the amino group can produce ligands with tuned steric and electronic properties.
Formation of Oxazolines: Condensation with carboxylic acids or their derivatives can yield chiral bromophenyl-substituted oxazoline (B21484) ligands, which are important in various catalytic processes.
Synthesis of Bidentate Ligands: The alcohol and amine functionalities can be independently modified to create bidentate (N,O) ligands capable of chelating to a metal center and creating a well-defined chiral environment.
These ligands have shown excellent performance in reactions such as the enantioselective addition of dialkylzinc reagents to aldehydes. rsc.org The bromophenyl moiety not only influences the stereochemical outcome but also allows for the ligand to be anchored to a solid support or incorporated into more complex catalyst structures.
| Precursor | Transformation | Resulting Ligand Class | Application |
|---|---|---|---|
| This compound | 1. Azide Reduction (e.g., H₂, Pd/C) 2. N-derivatization | Chiral β-Amino Alcohol Ligands | Asymmetric addition, reduction, and alkylation reactions |
Utility in Chemical Library Synthesis and Diversification Programs
Modern drug discovery and materials science often rely on the rapid synthesis of large collections of structurally diverse molecules, known as chemical libraries. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a premier method for this purpose due to its high efficiency, reliability, and biocompatibility. broadpharm.com
The azide functional group makes this compound an ideal building block for chemical library synthesis. enamine.net This compound can be reacted with a vast array of terminal alkynes to produce a library of 1,2,3-triazole-containing compounds. eijppr.com The triazole ring is not merely a linker but is often considered a pharmacophore itself, known for its stability and ability to engage in hydrogen bonding.
The synthetic strategy allows for diversification at multiple points:
The Alkyne Partner: A wide variety of commercially available or readily synthesized alkynes can be used, introducing diverse functional groups and scaffolds.
The Alcohol Group: The secondary alcohol can be derivatized (e.g., via esterification or etherification) either before or after the click reaction, adding another layer of complexity.
The Bromophenyl Group: The bromine atom can be used in post-click modification via cross-coupling reactions to further expand the chemical space.
This modular approach enables the generation of hundreds or thousands of distinct, chiral compounds from a single, versatile starting material, facilitating the discovery of new bioactive molecules.
| Scaffold | Reaction | Point of Diversification (R-group) | Library Output |
|---|---|---|---|
| This compound | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | From a diverse set of terminal alkynes (R-C≡CH) | A library of chiral 1,4-disubstituted 1,2,3-triazoles |
Mechanistic Investigations and Computational Studies Pertaining to S 1 4 Bromophenyl 2 Azidoethanol
Reaction Mechanism Elucidation in Stereoselective Processes
The stereoselective synthesis of (S)-1-(4-Bromophenyl)-2-azidoethanol is most commonly achieved through the asymmetric ring-opening of a prochiral epoxide, 4-bromostyrene (B1200502) oxide, with an azide (B81097) nucleophile. This process is a classic example of a nucleophilic substitution (S_N2) reaction, where the stereochemical outcome is tightly controlled by the reaction mechanism and the catalyst employed.
The generally accepted mechanism for this transformation involves two key steps:
Asymmetric Epoxidation: The synthesis commences with the asymmetric epoxidation of 4-bromostyrene. This step is critical as it establishes the stereocenter that will ultimately define the (S)-configuration at the benzylic carbon of the final product. Catalytic systems, such as those based on chiral titanium-tartrate complexes (Sharpless epoxidation) or chiral manganese-salen complexes (Jacobsen epoxidation), are often employed to achieve high enantioselectivity.
Regioselective Azide Attack: The resulting enantiomerically enriched 4-bromostyrene oxide is then subjected to nucleophilic attack by an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). utwente.nl The ring-opening of the epoxide proceeds via an S_N2 mechanism. utwente.nlyoutube.com In this concerted step, the azide ion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond on the opposite side.
The regioselectivity of the azide attack is a crucial aspect of this mechanism. For styrene (B11656) oxide derivatives, the attack can occur at either the benzylic (α) or the terminal (β) carbon. The outcome is influenced by both steric and electronic factors. Under neutral or basic conditions, the azide nucleophile preferentially attacks the less sterically hindered terminal carbon (β-attack). utwente.nl However, in the presence of a Lewis or Brønsted acid catalyst, the epoxide oxygen is activated through coordination or protonation. This activation enhances the electrophilicity of the epoxide carbons and can favor attack at the more electronically stabilized benzylic position (α-attack), which can support a partial positive charge more effectively.
For the synthesis of this compound, the desired regioselectivity involves the attack of the azide at the terminal carbon of (R)-4-bromostyrene oxide. This results in the inversion of configuration at the terminal carbon, leading to the formation of the (S)-azidoalcohol. The stereochemistry at the benzylic carbon remains unchanged during this step.
The use of chiral catalysts in the ring-opening step can also enforce high stereoselectivity and regioselectivity. For instance, chiral (salen)Cr(III) complexes have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides with TMSN₃. nih.govunits.it These catalysts operate by a cooperative bimetallic mechanism where one metal center activates the epoxide while another delivers the azide nucleophile. nih.govunits.it This dual activation model ensures a highly ordered transition state, leading to excellent enantioselectivity.
Table 1: Key Factors Influencing the Stereoselective Synthesis of this compound
| Factor | Description | Impact on Synthesis |
| Asymmetric Epoxidation Catalyst | Chiral catalyst used for the epoxidation of 4-bromostyrene (e.g., Sharpless or Jacobsen catalyst). | Determines the enantiomeric excess of the starting epoxide, which directly translates to the enantiopurity of the final product. |
| Azide Source | The chemical form of the azide nucleophile (e.g., NaN₃, TMSN₃). | Can influence reactivity and reaction conditions. |
| Reaction Conditions | pH (neutral, acidic, or basic), solvent, and temperature. | Affects the regioselectivity of the epoxide ring-opening. Acidic conditions can favor attack at the benzylic position. utwente.nl |
| Ring-Opening Catalyst | Lewis or Brønsted acids, or chiral metal complexes. | Can enhance reaction rates and control both regioselectivity and stereoselectivity. Chiral catalysts can induce asymmetry in the ring-opening of prochiral or meso-epoxides. nih.govunits.itnih.gov |
Computational Chemistry and Molecular Modeling in Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. nih.govnih.gov For the formation of this compound, computational modeling can provide valuable insights into the reaction pathway, the structures of intermediates and transition states, and the origins of stereoselectivity.
DFT calculations can be employed to model the entire reaction coordinate for the azide-mediated ring-opening of 4-bromostyrene oxide. iitb.ac.innih.gov This involves calculating the potential energy surface of the reaction, which maps the energy of the system as a function of the geometric changes that occur as the reactants are converted into products. By identifying the minimum energy pathways, researchers can predict the most likely reaction mechanism.
In the context of the synthesis of this compound, computational studies can address several key questions:
Regioselectivity: By calculating the activation energies for the azide attack at both the benzylic and terminal carbons of 4-bromostyrene oxide, the preferred reaction pathway can be determined. These calculations can quantify the energetic preference for the formation of the desired regioisomer. nih.gov
Role of the Catalyst: Molecular modeling can be used to study the interaction between the catalyst, the epoxide, and the azide nucleophile. For example, in a catalyzed reaction, DFT can elucidate how the catalyst activates the epoxide and directs the nucleophilic attack to a specific face and position. nih.gov
Solvent Effects: The influence of the solvent on the reaction mechanism can also be investigated using computational models. Solvation models can be incorporated into DFT calculations to provide a more accurate representation of the reaction in the condensed phase.
For instance, a computational study on the haloalcohol dehalogenase HheC-catalyzed azidolysis of styrene oxide has shown that the reaction proceeds through a single concerted step. nih.gov The study also revealed the roles of specific amino acid residues in the enzyme's active site in stabilizing the transition state and controlling the regioselectivity of the epoxide opening. nih.gov Similar computational approaches can be applied to understand the mechanism of non-enzymatic, catalyst-controlled syntheses of this compound.
Table 2: Application of Computational Methods in the Analysis of Azidoalcohol Formation
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and activation energies. nih.govbohrium.com | Elucidation of the preferred reaction pathway (e.g., α- vs. β-attack), understanding the role of catalysts, and predicting regioselectivity and stereoselectivity. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of reactants, catalysts, and solvents over time. | Provides insights into the conformational flexibility of reactants and catalysts, and the role of solvent molecules in the reaction. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density distribution to characterize chemical bonds and non-covalent interactions. | Can be used to study the nature of the interactions between the catalyst and the substrate in the transition state. |
Transition State Analysis in Key Transformations of Azidoalcohols
The stereochemical outcome of a chemical reaction is determined at the transition state. Therefore, a detailed analysis of the transition state geometry and energy is crucial for understanding the origins of stereoselectivity. nih.govnih.gov In the synthesis of this compound via epoxide ring-opening, the key stereodetermining step is the nucleophilic attack of the azide ion.
Computational methods, such as DFT, can be used to locate and characterize the transition state for this S_N2 reaction. The transition state is a first-order saddle point on the potential energy surface, and its geometry represents the highest energy point along the minimum energy reaction path. Analysis of the transition state structure can reveal important details about the reaction mechanism.
For the uncatalyzed reaction, two competing transition states corresponding to the attack at the benzylic and terminal carbons can be modeled. The relative energies of these transition states will determine the regioselectivity of the reaction. The stereochemistry is dictated by the backside attack of the nucleophile, which is characteristic of an S_N2 mechanism.
In a catalyst-controlled asymmetric reaction, the chiral catalyst forms a complex with the epoxide substrate, creating a chiral environment that differentiates the two faces of the epoxide. This leads to two diastereomeric transition states for the nucleophilic attack, one leading to the (S)-product and the other to the (R)-product. The enantioselectivity of the reaction is determined by the energy difference between these two diastereomeric transition states (ΔΔG‡). A larger energy difference results in a higher enantiomeric excess of the product.
Transition state analysis can also provide insights into the non-covalent interactions that are responsible for stereochemical control. nih.gov These interactions, which may include hydrogen bonding, steric repulsion, and electrostatic interactions between the catalyst, substrate, and nucleophile, stabilize one transition state over the other. By identifying these key interactions, more effective and selective catalysts can be designed.
Table 3: Components of Transition State Analysis for the Formation of this compound
| Component | Description | Significance |
| Geometric Parameters | Bond lengths and angles of the forming and breaking bonds in the transition state. | Provides a snapshot of the molecular structure at the point of highest energy along the reaction coordinate. |
| Vibrational Analysis | Calculation of the vibrational frequencies of the transition state structure. | A single imaginary frequency confirms that the structure is a true transition state and corresponds to the motion along the reaction coordinate. |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the rate of the reaction. Lower activation energy corresponds to a faster reaction. |
| Energy Difference between Diastereomeric Transition States (ΔΔG‡) | The difference in free energy between the transition states leading to the (S) and (R) enantiomers. | Determines the enantioselectivity of the reaction. A larger ΔΔG‡ leads to a higher enantiomeric excess. |
| Non-Covalent Interactions | Analysis of stabilizing or destabilizing interactions within the transition state structure. nih.gov | Helps to explain the origin of stereoselectivity by identifying the key interactions that favor one transition state over the other. |
Analytical Techniques for Stereochemical and Structural Characterization in Research
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are indispensable for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This is crucial in asymmetric synthesis to evaluate the effectiveness of a stereoselective reaction.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining the enantiomeric purity of chiral compounds. researchgate.net The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.combgb-analytik.com The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the CSP. bgb-analytik.com One enantiomer will have a stronger binding interaction, resulting in a longer retention time. eijppr.com
For compounds structurally similar to (S)-1-(4-Bromophenyl)-2-azidoethanol, polysaccharide-based and Pirkle-type CSPs have proven effective. eijppr.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for a broad range of racemates. nih.gov Pirkle-type phases, which often contain π-electron acceptor and/or π-electron donor moieties, are also highly effective, particularly for compounds with aromatic rings. eijppr.combgb-analytik.com For instance, the (R, R) Whelk-O1, a π-electron acceptor-donor CSP, has been successfully used for the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers.
The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Table 1: Example of Chiral HPLC Conditions for Analyzing Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Chiralcel OD-H or (R, R) Whelk-O1 | researchgate.net |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropyl amine (e.g., 95:5:0.1:0.025 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 225 nm or 254 nm | mdpi.com |
| Column Temperature | 25°C |
Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz The separation is achieved using a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz For non-volatile or highly polar compounds like alcohols, derivatization is typically required to increase volatility and improve chromatographic behavior. A common approach involves converting the alcohol to a less polar ester or ether. Another strategy is to react the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov
For a compound like this compound, derivatization of the hydroxyl group would be necessary prior to analysis. The resulting derivatives can then be separated on a chiral column. The flame ionization detector (FID) is commonly used for detection. nih.gov The enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are essential for confirming the chemical structure of a synthesized compound. Each technique provides unique information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
For 1-(4-Bromophenyl)-2-azidoethanol, the ¹H NMR spectrum would display characteristic signals confirming its structure. scielo.br The aromatic protons on the bromophenyl ring would typically appear as two doublets in the range of δ 7.2-7.6 ppm due to the para-substitution pattern. The methine proton (CH-OH) adjacent to the hydroxyl group would appear as a doublet of doublets around δ 4.85 ppm, coupled to the two diastereotopic protons of the adjacent methylene (B1212753) group. The methylene protons (CH₂-N₃) next to the azide (B81097) group would appear as a multiplet around δ 3.45 ppm. scielo.br
The ¹³C NMR spectrum provides information on the carbon skeleton. scielo.br Key signals include those for the carbon atom bearing the hydroxyl group (C-OH) at approximately δ 72.7 ppm and the carbon atom attached to the azide group (C-N₃) at around δ 57.9 ppm. The aromatic carbons would show signals in the typical region of δ 122-140 ppm. scielo.br
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-(4-Bromophenyl)-2-azidoethanol in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |
|---|---|---|---|
| ¹H NMR | ~7.50 | d, J = 8.0 Hz, 2H | Aromatic CH |
| ~7.26 | d, J = 8.0 Hz, 2H | Aromatic CH | |
| ~4.85 | dd, J = 12.0, 6.0 Hz, 1H | CH-OH | |
| ~3.45 | d, J = 6.0 Hz, 2H | CH₂-N₃ | |
| ¹³C NMR | ~139.4 | s | Aromatic C (quaternary) |
| ~131.8 | s | Aromatic CH | |
| ~127.6 | s | Aromatic CH | |
| ~122.2 | s | Aromatic C-Br | |
| ~72.7 | s | CH-OH | |
| ~57.9 | s | CH₂-N₃ |
Data adapted from reference scielo.br.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key functional groups. scielo.brresearchgate.net
The most characteristic absorption is the strong, sharp peak for the asymmetric stretching vibration of the azide group (N≡N), which typically appears around 2100 cm⁻¹. scielo.brresearchgate.netresearchgate.net This peak is a definitive indicator of the presence of the azido (B1232118) moiety. Another key feature is the broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. scielo.br
Table 3: Characteristic IR Absorption Frequencies for 1-(4-Bromophenyl)-2-azidoethanol
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3406 | O-H stretch | Alcohol (-OH) | scielo.br |
| ~2103 | N≡N asymmetric stretch | Azide (-N₃) | scielo.br |
| ~1590 | C=C stretch | Aromatic Ring | |
| ~1075 | C-O stretch | Alcohol (-OH) |
Mass Spectrometry (MS) including High-Resolution (HRMS) and Electrospray Ionization (ESI-TOF)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's elemental formula. lcms.cz
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. umich.edu When coupled with a Time-of-Flight (TOF) analyzer, ESI-TOF allows for very precise mass determination.
For this compound (C₈H₈BrN₃O), HRMS would be used to confirm its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Calculated Exact Masses for HRMS Analysis of C₈H₈BrN₃O
| Ion | Elemental Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₉⁷⁹BrN₃O⁺ | 242.0034 |
| C₈H₉⁸¹BrN₃O⁺ | 244.0014 | |
| [M+Na]⁺ | C₈H₈⁷⁹BrN₃NaO⁺ | 263.9854 |
| C₈H₈⁸¹BrN₃NaO⁺ | 265.9833 |
X-ray Crystallography of Derivatives and Related Compounds
While direct crystallographic data for this compound may be limited in publicly accessible literature, the analysis of its derivatives and structurally related compounds offers significant understanding. By examining the crystal structures of molecules sharing the core 1-(4-bromophenyl)ethanol (B1212655) moiety, researchers can infer conformational preferences and intermolecular interactions that are likely to influence the behavior of the parent compound.
A notable example is the crystallographic study of 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol . The analysis of this derivative provides a clear picture of its solid-state conformation. researchgate.netresearchgate.net The compound crystallizes in the monoclinic space group P21/c. researchgate.netresearchgate.net The detailed crystallographic data, summarized in the table below, reveals the precise arrangement of the atoms in the crystal lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C18H20BrFN2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.1884(10) |
| b (Å) | 5.3673(4) |
| c (Å) | 22.3768(15) |
| β (°) | 93.293(2) |
| Volume (ų) | 1701.3(2) |
| Z | 4 |
Further insights can be gleaned from the crystallographic analysis of other related compounds containing the 4-bromophenyl group. For instance, the crystal structures of 1-(4-bromophenyl)but-3-yn-1-one and (E)-1-(4-Bromophenyl)but-2-en-1-one provide valuable data on the electronic and steric effects of the bromophenyl moiety. nih.govnih.gov The former crystallizes in the monoclinic space group P21/n and its structure is stabilized by C—H⋯O hydrogen bonds. nih.gov The latter's structure reveals a non-planar arrangement between the aryl ring and the unsaturated side chain, with an angle of 29.12 (16)°. nih.gov
The analysis of (αS,SS/αR,SR)-1-(p-bromophenyl)ethyl t-butyl sulphoxide also contributes to the understanding of conformational preferences in molecules with a stereocenter adjacent to a bromophenyl group. rsc.org This study demonstrated that the bulkiest group (t-butyl) orients itself anti to the methyl group and gauche to the phenyl group, a conformational preference that can be extrapolated to other similar structures. rsc.org
The table below summarizes the crystallographic data for several compounds related to this compound, highlighting the diversity of structures that have been elucidated.
| Compound | Crystal System | Space Group | Key Findings |
|---|---|---|---|
| 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol researchgate.netresearchgate.net | Monoclinic | P21/c | Detailed molecular conformation and packing. |
| 1-(4-bromophenyl)but-3-yn-1-one nih.gov | Monoclinic | P21/n | Structure consolidated by C—H⋯O hydrogen bonding. |
| (E)-1-(4-Bromophenyl)but-2-en-1-one nih.gov | Not specified | Not specified | Angle of 29.12 (16)° between the aryl ring and side chain. |
| (Z)-1-bromo-1-nitro-2-phenylethene growingscience.com | Orthorhombic | Pbca | Confirmed Z-configuration of the double bond. |
| (αS,SS/αR,SR)-1-(p-bromophenyl)ethyl t-butyl sulphoxide rsc.org | Monoclinic | P21/n | Elucidation of preferred molecular conformation. |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Chiral Azidoalcohols
The efficient and environmentally benign synthesis of enantiomerically pure chiral azidoalcohols, including (S)-1-(4-Bromophenyl)-2-azidoethanol, is a primary focus of ongoing research. Future methodologies are expected to prioritize sustainability, atom economy, and catalytic efficiency.
Chemoenzymatic cascades represent a particularly promising avenue. These multi-step, one-pot reactions leverage the high selectivity of enzymes to construct complex molecules with high stereocontrol. For instance, a cascade involving a styrene (B11656) monooxygenase for the enantioselective epoxidation of a styrene precursor, followed by a halohydrin dehalogenase-catalyzed ring-opening with an azide (B81097) nucleophile, could provide a green and efficient route to chiral azidoalcohols. nih.gov The application of such a system to 4-bromostyrene (B1200502) would offer a direct and sustainable pathway to this compound.
Biocatalytic reductions of α-azido ketones are another key area of development. The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, offers a sustainable and cost-effective method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov This approach avoids the need for expensive and often toxic metal catalysts and benefits from the natural cofactor recycling systems within the cells. The reduction of 2-azido-1-(4-bromophenyl)ethan-1-one using such a biocatalyst could yield the desired this compound with high enantioselectivity.
Furthermore, advancements in asymmetric epoxidation, utilizing environmentally benign oxidants like hydrogen peroxide, will continue to impact the synthesis of chiral azidoalcohols. utwente.nl The subsequent regioselective and stereospecific ring-opening of the resulting epoxides with azide sources remains a critical step, with ongoing research focused on developing highly efficient and selective catalytic systems.
| Methodology | Key Features | Potential Application for this compound Synthesis |
| Chemoenzymatic Cascades | Multi-step, one-pot reactions; High stereoselectivity; Green reaction conditions. | Enantioselective epoxidation of 4-bromostyrene followed by enzymatic azidolysis. |
| Biocatalytic Reduction | Use of whole-cell biocatalysts (e.g., Daucus carota); Sustainable and cost-effective; High enantioselectivity. | Asymmetric reduction of 2-azido-1-(4-bromophenyl)ethan-1-one. |
| Asymmetric Epoxidation | Use of green oxidants (e.g., H₂O₂); Catalytic methods for high enantioselectivity. | Epoxidation of 4-bromostyrene followed by regioselective azidolysis. |
Expanded Scope of this compound in Medicinal Chemistry and Materials Science
The unique structural features of this compound, namely the chiral 1,2-azidoalcohol moiety and the 4-bromophenyl group, suggest significant potential for its application in both medicinal chemistry and materials science.
In medicinal chemistry , the azido (B1232118) group serves as a versatile handle for the introduction of nitrogen-containing functionalities. It can be readily converted to an amine, which is a common feature in many biologically active compounds. Furthermore, the azide can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. Triazoles are known to be present in a wide range of therapeutic agents. The 4-bromophenyl group can also play a crucial role in modulating the pharmacological activity of a molecule by influencing its binding to biological targets and its pharmacokinetic properties. Bromine atoms are found in various bioactive natural products and can enhance properties like lipophilicity and membrane permeability. acs.org Therefore, this compound is a valuable intermediate for the synthesis of novel drug candidates.
In the realm of materials science , the azide functionality is a key component for the synthesis of functional polymers and materials through click chemistry. nih.gov This allows for the precise and efficient attachment of the molecule to polymer backbones or surfaces, leading to materials with tailored properties. The chirality of the molecule can be exploited to create chiral materials with unique optical or recognition properties. thieme-connect.de The bromophenyl group offers another point of modification, for example, through cross-coupling reactions, enabling the creation of complex polymeric architectures. Furthermore, bromophenyl functionalization has been studied for its ability to modify the electronic properties of materials like carbon nanotubes. acs.org
| Field | Potential Application | Key Functional Group(s) |
| Medicinal Chemistry | Synthesis of novel drug candidates (e.g., containing amine or triazole moieties). | Azide, Chiral alcohol, 4-Bromophenyl |
| Materials Science | Creation of functional polymers and chiral materials via "click chemistry" and other modifications. | Azide, 4-Bromophenyl |
Integration of Green Chemistry Principles in the Synthesis and Application of Azidoethanol Derivatives
The future of chemical synthesis and application is intrinsically tied to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. The synthesis and use of this compound and its derivatives are poised to benefit significantly from the integration of these principles.
A key focus is on atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, as opposed to stoichiometric reactions, are central to achieving high atom economy. The development of catalytic asymmetric azidation reactions will be crucial in this regard.
The use of safer solvents and auxiliaries is another critical aspect. nih.gov Research into azidation reactions in greener solvents, such as water or bio-based solvents, is an active area. nih.gov The development of azide ionic liquids, which can act as both the azide source and the solvent, offers a promising approach for safer and more efficient azidation reactions. acs.org
| Green Chemistry Principle | Application in Synthesis/Use of Azidoethanol Derivatives |
| Atom Economy | Development of catalytic reactions to minimize waste. |
| Safer Solvents | Use of water, bio-based solvents, or ionic liquids for azidation reactions. |
| Catalysis | Employment of biocatalysts and recyclable heterogeneous catalysts. |
Advanced Mechanistic and Theoretical Probing of Azide Reactivity and Stereocontrol
A deeper understanding of the reaction mechanisms governing the formation and transformation of chiral azidoalcohols is essential for the rational design of more efficient and selective synthetic methods. Future research will increasingly rely on advanced mechanistic and theoretical studies to probe the intricacies of azide reactivity and stereocontrol.
Computational studies , such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition state geometries, and the factors that control stereoselectivity. researchgate.net For instance, DFT calculations can be used to elucidate the mechanism of epoxide ring-opening with azide, helping to predict and control the regioselectivity of the reaction. utwente.nl Such studies can provide valuable insights into the role of catalysts and solvents in directing the stereochemical outcome of the reaction.
Mechanistic investigations of reactions involving azides, such as the Schmidt reaction or cycloaddition reactions, will continue to be a focus. nih.govrsc.org Understanding the subtle interplay of steric and electronic effects that govern the stereocontrol in these reactions is crucial for expanding their synthetic utility. For example, detailed mechanistic studies on the rearrangement of allylic azides have provided valuable information for controlling the stereoselective formation of new C-N bonds. nih.gov
The development of new analytical techniques for real-time reaction monitoring will also contribute to a more profound understanding of these reactions. By combining experimental and theoretical approaches, researchers can gain a comprehensive picture of the reaction landscape, enabling the development of more predictable and efficient synthetic strategies for chiral azidoalcohols like this compound.
| Research Area | Focus | Impact on this compound |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, transition state analysis, prediction of stereoselectivity. | Rational design of more selective synthetic routes. |
| Mechanistic Studies | Investigation of reaction kinetics, intermediates, and the influence of catalysts and solvents on stereocontrol. | Improved control over the stereochemical outcome of reactions. |
| Advanced Analytical Techniques | Real-time monitoring of reactions to gain deeper mechanistic insights. | Optimization of reaction conditions for higher efficiency and selectivity. |
Q & A
Q. What are the common synthetic routes for (S)-1-(4-Bromophenyl)-2-azidoethanol, and how can enantioselectivity be optimized?
- Methodological Answer : The compound can be synthesized via kinetic resolution of precursors like 1-(4-bromophenyl)-2,2,2-trifluoroethanol using alcohol dehydrogenases (ADHs) or enzymatic acetylation with vinyl acetate in toluene. Microwave irradiation accelerates reaction rates while maintaining enantioselectivity (>97% ee). Optimization involves screening ADH variants (e.g., from Lactobacillus brevis) and solvent systems (e.g., toluene/ionic liquid mixtures) to enhance yield and optical purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and stereochemistry. The azido group () shows characteristic IR stretches at ~2100 cm.
- X-ray Crystallography : SHELXL refines crystal structures, resolving absolute configuration. Hydrogen bonding motifs (e.g., C–H···N interactions) are analyzed using graph set theory (e.g., Etter’s rules) to predict packing behavior .
Q. How does the azido group influence the compound’s stability, and what precautions are required during handling?
- Methodological Answer : The azido group () is thermally labile and prone to explosive decomposition. Stability studies under inert atmospheres (argon) and low temperatures (−20°C) are essential. Matrix isolation spectroscopy (e.g., in argon matrices at 10 K) monitors decomposition pathways, revealing intermediates like nitrenes .
Q. What key spectral data (e.g., UV-Vis, MS) are used to validate the structure?
- Methodological Answer :
- UV-Vis : TD-DFT calculations (B3LYP/6-311G(d,p)) predict absorption maxima (e.g., ~350 nm in ethanol), correlating with experimental data.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) at m/z 257.0 (calc. 257.04) and isotope patterns for bromine .
Table 1 : Experimental vs. Simulated UV-Vis Data for this compound (Ethanol Solvent)
| Parameter | Experimental | Simulated (TD-DFT) |
|---|---|---|
| (nm) | 348 | 352 |
| Oscillator Strength | 0.85 | 0.82 |
Q. How is SHELX employed in resolving the crystal structure of this compound?
- Methodological Answer : SHELXL refines X-ray data by modeling anisotropic displacement parameters and hydrogen bonding networks. For example, the program identifies interactions (distance: 2.8–3.0 Å) and assigns the (S)-configuration via Flack parameter analysis. Twinning corrections are applied if multiple domains are detected .
Advanced Research Questions
Q. How does Molecular Electron Density Theory (MEDT) explain the regioselectivity of cycloaddition reactions involving this compound?
- Methodological Answer : MEDT calculates electron localization indices (ELI) to predict reactive sites. For [3+2] cycloadditions, the Cβ atom of the electrophilic partner interacts with the –N=N=C– fragment of the azide, favoring Δ-pyrazoline formation. Parr functions identify nucleophilic/electrophilic centers, explaining why 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-5-nitro-Δ-pyrazoline dominates over alternative regioisomers .
Q. What challenges arise in characterizing the azido group’s electronic environment via photoelectron spectroscopy?
- Methodological Answer : 2-Azidoethanol’s vertical ionization energy (VIE) is experimentally measured at 9.85 eV (MP2/6-31G), but substituents like bromophenyl alter VIEs by delocalizing electron density. Discrepancies between computed (DFT) and experimental VIEs require corrections for relativistic effects (e.g., ZORA approximation) and spin-orbit coupling .
Q. How can hydrogen bonding patterns in crystalline forms be systematically analyzed to predict supramolecular assembly?
- Methodological Answer : Graph set analysis (e.g., S (6) motifs for chains) categorizes hydrogen bonds by donor/acceptor topology. For this compound, C–H···N and O–H···O interactions generate 2D sheets. Hirshfeld surface analysis quantifies contact contributions (e.g., H···N: 12%, H···Br: 8%) to prioritize dominant interactions .
Q. What computational strategies reconcile contradictions between theoretical predictions and experimental reaction outcomes?
- Methodological Answer : Hybrid QM/MM simulations model solvent effects (e.g., CHCl polarity) on reaction pathways. For example, MEDT predicts Δ-pyrazoline formation, but experimental isolation of pyrazoles suggests post-cycloaddition elimination. Transition state calculations (IRC) at the M06-2X/cc-pVTZ level identify low-barrier pathways for CHCl elimination .
Q. How are data contradictions resolved in spectroscopic assignments (e.g., overlapping peaks in C NMR)?
- Methodological Answer :
DEPT-135 and HSQC experiments distinguish CH/CH groups, while N-H HMBC correlations map azido connectivity. For ambiguous signals, isotopic labeling (e.g., C at C2) or dynamic NMR (variable-temperature studies) resolve exchange broadening caused by conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
